Intrinsic Umami Taste Activity – Armatamide vs. Rubemamine and Rubescenamine
Armatamide lacks intrinsic umami taste in vivo, whereas rubemamine and rubescenamine elicit strong intrinsic umami taste at 50 ppm and 10 ppm, respectively, in water [1]. This binary absence/presence of primary taste activity is the most fundamental functional distinction within the zanthoxylamide protoalkaloid family.
| Evidence Dimension | Intrinsic umami taste detection threshold |
|---|---|
| Target Compound Data | No intrinsic umami taste detected |
| Comparator Or Baseline | Rubemamine: 50 ppm; Rubescenamine: 10 ppm (both elicit strong umami taste in water) |
| Quantified Difference | Armatamide shows zero intrinsic umami activity at all tested concentrations, while comparators show detectable umami at 10–50 ppm |
| Conditions | Human sensory panel; compounds dissolved in water |
Why This Matters
Procurement for flavor research requires a compound that delivers pure allosteric modulation without introducing baseline umami taste, a profile uniquely met by armatamide among the tested zanthoxylamide protoalkaloids.
- [1] Backes M, Obst K, Bojahr J, Thorhauer A, Roudnitzky N, Paetz S, Reichelt KV, Krammer GE, Meyerhof W, Ley JP. Rubemamine and Rubescenamine, Two Naturally Occurring N‑Cinnamoyl Phenethylamines with Umami‑Taste‑Modulating Properties. J Agric Food Chem. 2015;63(39):8694‑8704. doi:10.1021/acs.jafc.5b04402. View Source
